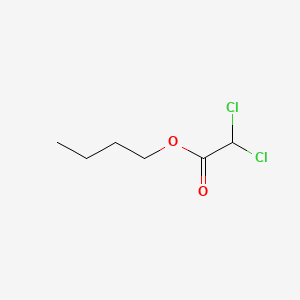
Butyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dichloroacetate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Butyl dichloroacetate is primarily studied for its pharmacological properties, particularly in the treatment of various medical conditions. Its parent compound, dichloroacetate (DCA), has been extensively researched for its role in metabolic regulation and cancer therapy.
Cancer Treatment
Dichloroacetate has shown promise in cancer therapy by targeting metabolic pathways in tumor cells. It inhibits pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced lactate production in cancer cells. This metabolic shift can reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Studies indicate that DCA can enhance the efficacy of other anticancer agents when used in combination therapies .
- Case Study : A study demonstrated that DCA, when combined with betulin derivatives, significantly enhanced cytotoxicity against lung cancer cells by promoting apoptosis and increasing reactive oxygen species (ROS) generation .
Treatment of Mitochondrial Disorders
DCA is also utilized in treating inherited mitochondrial disorders characterized by lactic acidosis. By improving mitochondrial function and reducing lactate levels, DCA can alleviate symptoms associated with these disorders .
Cancer-Related Fatigue
Recent research led by Yale Cancer Center has identified DCA as a potential treatment for cancer-related fatigue (CRF). In preclinical models, DCA improved physical function and reduced oxidative stress in muscle tissue without compromising tumor growth or the effectiveness of chemotherapy . This finding opens avenues for further clinical trials aimed at addressing CRF in cancer patients.
Chemical Synthesis and Industrial Applications
Beyond its therapeutic uses, this compound serves as an important intermediate in chemical synthesis.
Synthesis of Agrochemicals
This compound is used as a precursor in the manufacturing of various agrochemicals. It plays a crucial role in producing herbicides and insecticides by acting as a chlorinating agent or as part of more complex synthetic pathways .
Production of Fine Chemicals
The compound is also involved in synthesizing fine chemicals and pharmaceuticals. Its reactivity allows it to be converted into various derivatives that are valuable in medicinal chemistry . For instance, it can be transformed into glyoxylic acid and other useful intermediates for pharmaceutical applications.
Safety and Toxicology Considerations
While this compound exhibits significant potential benefits, safety assessments are essential due to its toxicity profile. Studies have indicated that high doses may lead to liver carcinogenesis in animal models; however, there is no conclusive evidence suggesting similar effects in humans . Continuous monitoring and research are necessary to establish safe usage guidelines.
Summary Table of Applications
Eigenschaften
CAS-Nummer |
29003-73-4 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
butyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MASXONVJEAXEIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(Cl)Cl |
Kanonische SMILES |
CCCCOC(=O)C(Cl)Cl |
Aussehen |
Solid powder |
Siedepunkt |
193.5 °C |
Key on ui other cas no. |
29003-73-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butyl dichloroacetate; AI3-21401; AI3 21401; AI321401 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















